![molecular formula C20H26N4OS B2840008 5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-98-8](/img/structure/B2840008.png)
5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a thiazole, a triazole, and a piperidine ring. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines, while the thiazole and triazole rings might participate in reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the piperidine ring might confer basicity, while the presence of the thiazole and triazole rings might confer aromaticity .Applications De Recherche Scientifique
Antimicrobial Activity
Research into 1,2,4-triazole derivatives, including those structurally similar to 5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, has demonstrated their potential in antimicrobial applications. Novel compounds synthesized from various ester ethoxycarbonylhydrazones with primary amines have shown good to moderate activities against test microorganisms, suggesting their utility in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Another study synthesized a series of compounds with a thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine backbone, revealing significant antibacterial and antifungal activity, indicating the potential for developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Pharmacological Evaluation
The structural features inherent to triazole derivatives, including thiazolo[3,2-b][1,2,4]triazol compounds, have been explored for their pharmacological properties. Studies into related compounds have demonstrated their potential as analgesics, with specific attention to their structural characterization for medicinal chemistry applications. The analysis of analogs with isothiazolopyridine and piperazine or piperidine derivatives underscores the importance of these structural motifs in enhancing biological activity (Karczmarzyk & Malinka, 2008).
Anticancer Activity
The unique chemical scaffolds of triazolo and thiazolo derivatives have been investigated for their anticancer properties. The synthesis of triazolopyrimidines and their evaluation as anticancer agents reflect ongoing research efforts to develop novel therapeutic options. These compounds have been shown to inhibit tubulin binding in a manner distinct from existing drugs, offering new avenues for cancer treatment (Zhang, Ayral-Kaloustian, Nguyen, Afragola, Hernandez, Lucas, Gibbons, & Beyer, 2007).
Anti-diabetic Potential
The exploration of triazolo-pyridazine-6-yl-substituted piperazines highlights the therapeutic potential of structurally related compounds in managing diabetes. These molecules have been studied for their ability to inhibit Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism, suggesting a promising role in the development of new anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).
Mécanisme D'action
The mechanism of action of this compound would depend on its biological activity. Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety and Hazards
Orientations Futures
The future research directions for this compound would likely depend on its biological activity and potential applications. For example, if it shows promising activity as a pharmaceutical, further studies could be conducted to optimize its properties and evaluate its efficacy and safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
2-methyl-5-[piperidin-1-yl-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-13(2)15-7-9-16(10-8-15)17(23-11-5-4-6-12-23)18-19(25)24-20(26-18)21-14(3)22-24/h7-10,13,17,25H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHCAFHOXWTNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2839925.png)
![11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2839928.png)

![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2839932.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-enamide](/img/structure/B2839933.png)
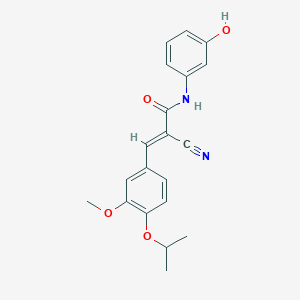
![3-((4-ethylphenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2839938.png)
![4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2839941.png)
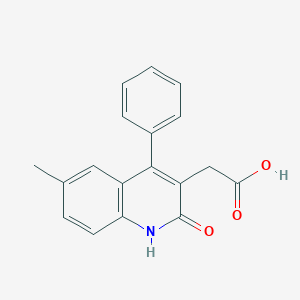
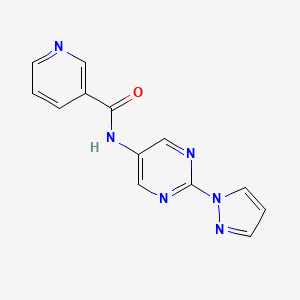
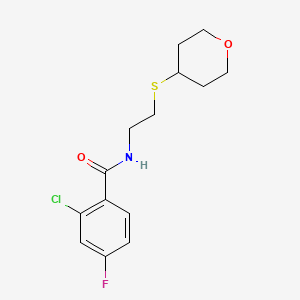
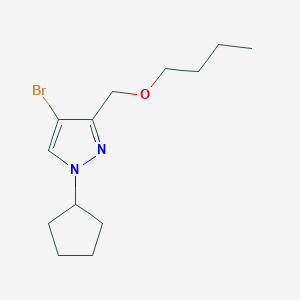
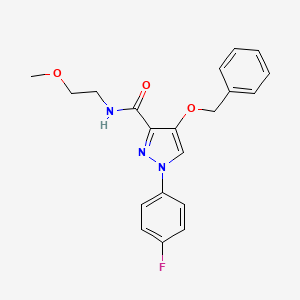
![isopropyl [3-oxo-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2839948.png)